molecular formula C20H17FN2O3S B2815097 (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 638144-03-3

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2815097
CAS No.: 638144-03-3
M. Wt: 384.43
InChI Key: OFPDOYRIURNVCJ-JLHYYAGUSA-N
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Description

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a tetrahydrobenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene core.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Acrylamide Moiety: The acrylamide moiety is formed through an amide coupling reaction using appropriate reagents and conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: Its properties make it a candidate for the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Research: The compound can be used as a probe or tool in biological studies to understand the interactions of similar structures with biological systems.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • (E)-methyl 2-(2-cyano-3-(4-bromophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • (E)-methyl 2-(2-cyano-3-(4-methylphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

The uniqueness of (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate lies in its specific combination of functional groups and structural features The presence of the fluorophenyl group, in particular, may impart unique electronic and steric properties that differentiate it from similar compounds

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-26-20(25)17-15-4-2-3-5-16(15)27-19(17)23-18(24)13(11-22)10-12-6-8-14(21)9-7-12/h6-10H,2-5H2,1H3,(H,23,24)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPDOYRIURNVCJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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